

Application Note: Alcloxa Skin Irritation Assessment Using a Reconstructed Human Epidermis (RhE) Model

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Compound of Interest

Compound Name: Alcloxa

Cat. No.: B10786879

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Alcloxa is a compound combining the properties of aluminum salts and allantoin, utilized in dermatological and cosmetic products for its astringent, soothing, and healing characteristics. [1][2] It is formed from the reaction of allantoin with aluminum chlorohydrate. [1][2] Allantoin promotes cell regeneration and provides moisturizing effects, while the aluminum component acts as an astringent, reducing sweat and tightening the skin. [3][4] Given its topical application, assessing the skin irritation potential of **Alcloxa** is a critical component of its safety evaluation.

The in vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method, as described in the OECD Test Guideline 439, provides a robust and ethically sound alternative to traditional animal testing. [5][6] This method uses a three-dimensional RhE model that mimics the biochemical and physiological properties of the human epidermis. [5][7] The assay predicts irritation potential by measuring cell viability following topical exposure to a test chemical. [8][9] This application note provides a detailed protocol for assessing the skin irritation potential of **Alcloxa** using a commercially available RhE model.

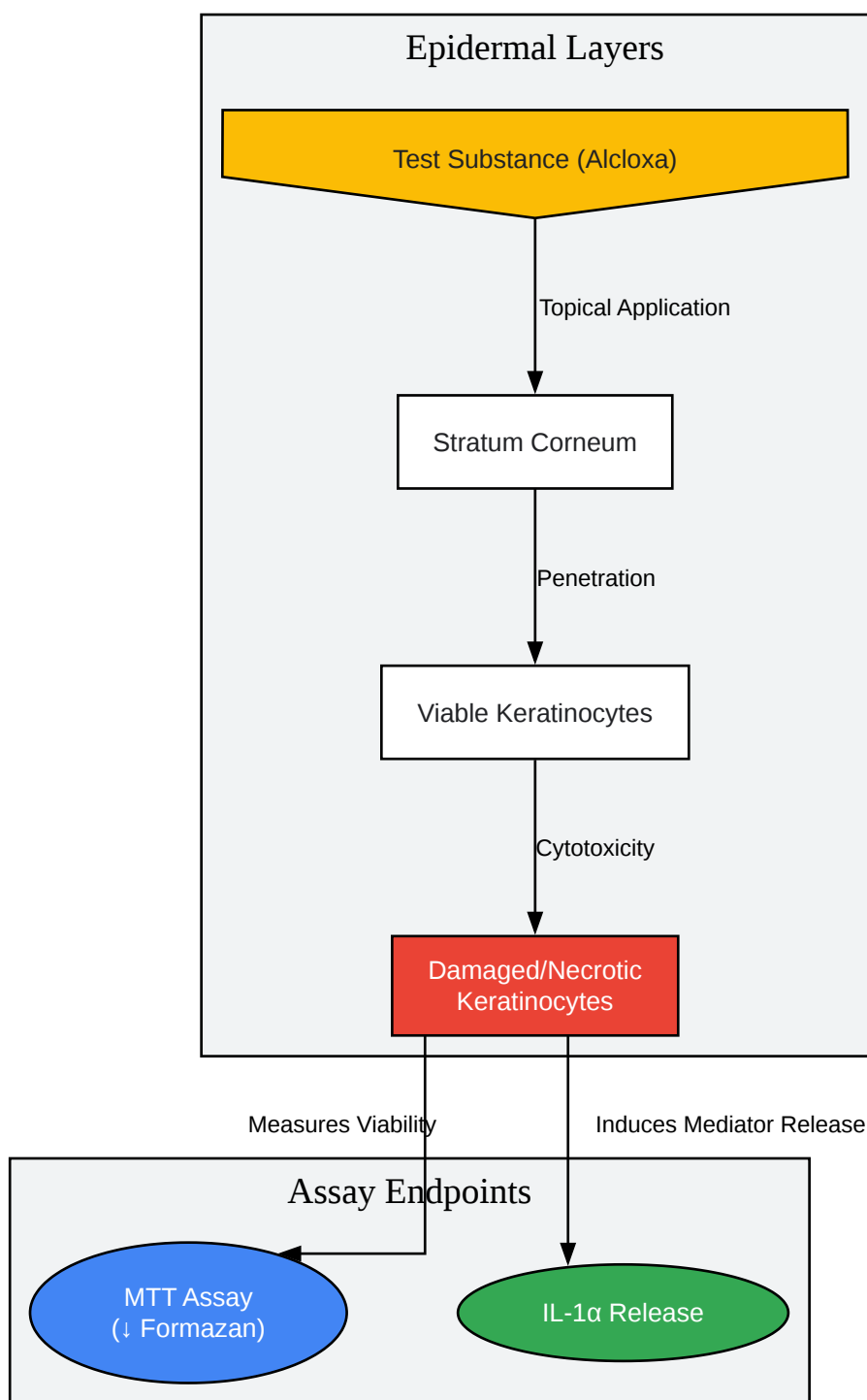
Principle of the Assay

The RhE skin irritation test is based on the principle that irritant chemicals can penetrate the stratum corneum and cause damage to the underlying keratinocytes.^[8] This cytotoxicity is the initiating event in the inflammatory cascade that characterizes skin irritation.^[8] In this assay, the test substance is applied directly to the surface of the RhE tissue.^[7] The primary endpoint measured is cell viability, which is assessed using the MTT assay.^[10] In this colorimetric assay, the vital dye MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is converted by mitochondrial dehydrogenases of viable cells into a purple formazan salt.^{[11][12]} The amount of formazan produced is proportional to the percentage of viable cells. According to OECD TG 439, a reduction in tissue viability below 50% compared to the negative control indicates that the substance is an irritant (UN GHS Category 2).^{[8][9]}

Optionally, the release of pro-inflammatory mediators, such as Interleukin-1 alpha (IL-1 α), into the culture medium can be measured as a secondary endpoint to provide further mechanistic information.^{[13][14]}

Signaling Pathway in Chemical-Induced Skin Irritation

Chemical irritants applied to the skin can disrupt the stratum corneum barrier and damage keratinocytes. This initial cytotoxicity leads to the release of pre-formed inflammatory mediators, such as IL-1 α , which triggers a cascade of inflammatory responses. The RhE assay primarily quantifies the initial cytotoxic event by measuring cell viability.



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Caption: Simplified pathway of skin irritation and corresponding assay endpoints.

Experimental Protocol

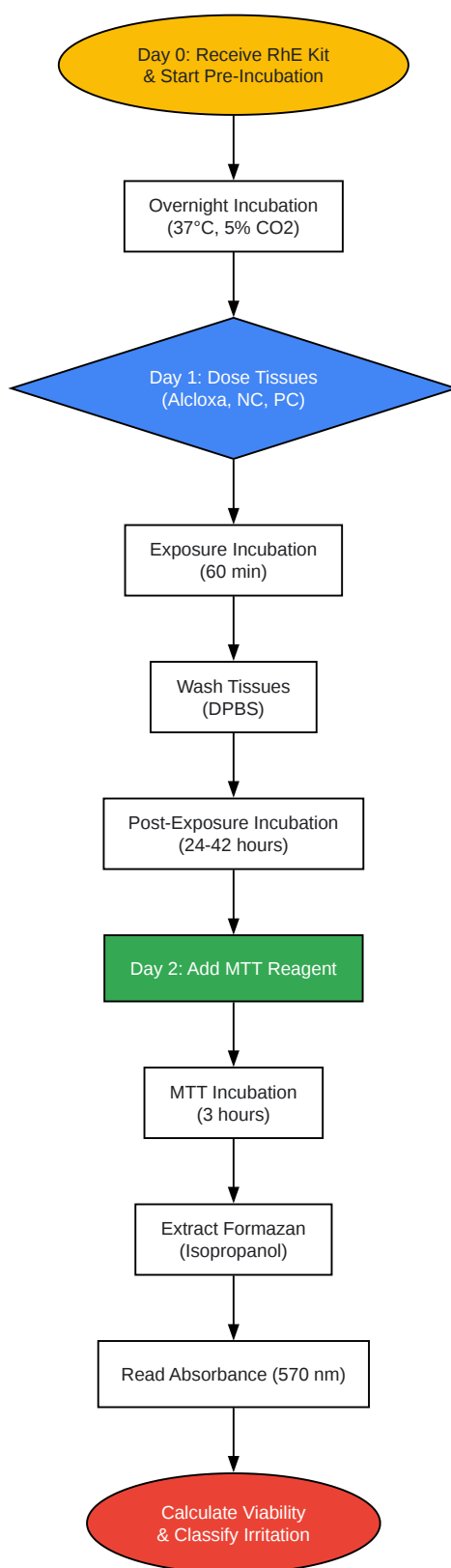
This protocol is adapted from the OECD Test Guideline 439 and is suitable for RhE models such as EpiDerm™, EpiSkin™, or SkinEthic™ RHE.[7][8]

Materials and Reagents

- RhE Tissue Kit: (e.g., EpiDerm EPI-200-SIT) containing RhE tissues on inserts, assay medium, and 6-well plates.
- **Alcloxa**: Fine white powder.
- Negative Control: Dulbecco's Phosphate Buffered Saline (DPBS) or sterile deionized water.
- Positive Control: 5% (w/v) Sodium Dodecyl Sulfate (SDS) in water.
- MTT Reagent: 1 mg/mL in MTT diluent or DPBS.
- Extraction Solvent: Isopropanol.
- Equipment:
 - Laminar flow hood
 - CO₂ incubator (37°C, 5% CO₂, ≥90% humidity)
 - 24-well and 96-well plates
 - Multichannel pipette
 - Microplate reader (absorbance at 570 nm)
 - Sterile forceps and gauze

Experimental Workflow

The overall workflow involves receiving and pre-incubating the tissues, applying the test articles, incubating, assessing viability with the MTT assay, and finally analyzing the data.



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Caption: General experimental workflow for the RhE skin irritation test.

Detailed Procedure

Day 0: Tissue Pre-Incubation

- Upon receiving the RhE kit, inspect the tissues for any defects.[\[15\]](#)
- Under sterile conditions, transfer the 6-well plates containing the tissue inserts into a laminar flow hood.
- Replace the shipping agarose-medium with 0.9 mL of pre-warmed assay medium in each well.[\[15\]](#)
- Incubate the tissues overnight at 37°C, 5% CO₂, and ≥90% humidity.[\[11\]](#)

Day 1: Application of Test Substances

- Prepare the test articles. For **Alcloxa** (solid), weigh 25 mg. For the liquid positive control (5% SDS), prepare 25-30 µL. The negative control is 25-30 µL of DPBS.[\[10\]](#)
- Remove the plates from the incubator. Perform the dosing in triplicate for each test article.
- For the negative and positive controls, carefully apply 25-30 µL to the apical surface of the epidermis.
- For **Alcloxa**, apply 25 mg of the powder evenly onto the tissue surface, followed by 25 µL of DPBS to moisten it.[\[10\]](#)
- Incubate for 60 minutes at 37°C, 5% CO₂.

Day 1: Rinsing and Post-Incubation

- After the exposure period, thoroughly rinse each tissue insert with DPBS to remove the test substance. A gentle stream of buffer is recommended.
- Blot the bottom of the insert on sterile gauze and transfer it to a new 6-well plate containing fresh, pre-warmed assay medium.[\[15\]](#)

- Incubate for 24 to 42 hours at 37°C, 5% CO₂.[\[10\]](#) Note: At this stage, the culture medium can be collected and stored at -80°C for optional cytokine analysis.

Day 2: MTT Assay and Viability Assessment

- Prepare a 24-well plate by adding 300 µL of 1 mg/mL MTT reagent to each well required.[\[15\]](#)
- Remove the tissue plates from the incubator. Blot the bottom of each insert and transfer it to the corresponding well of the 24-well plate containing the MTT reagent.
- Incubate for 3 hours at 37°C, 5% CO₂.[\[16\]](#) During this time, viable cells will convert the yellow MTT to purple formazan crystals.
- After incubation, remove the inserts and gently blot them dry.
- Place each insert into a new 24-well plate. Add 2 mL of isopropanol to each well, ensuring the tissue is fully submerged to extract the formazan.[\[16\]](#)
- Seal the plate and shake at room temperature for at least 2 hours, protected from light.
- After extraction, ensure the solution is homogenous by pipetting. Transfer 200 µL aliquots in triplicate from each well to a 96-well plate.
- Read the optical density (OD) at 570 nm using a microplate reader.

(Optional) IL-1α Release Measurement by ELISA

- Use the culture medium collected after the post-exposure incubation period (Day 1).
- Follow the protocol of a commercially available Human IL-1α ELISA kit.[\[17\]](#)
- Typically, the procedure involves adding standards and samples to a pre-coated microplate, followed by incubation with detection antibodies and a substrate for color development.[\[18\]](#)
[\[19\]](#)
- The optical density is measured, and the concentration of IL-1α (pg/mL) is determined by comparison to a standard curve.

Data Analysis and Interpretation

Calculation of Cell Viability

- Average the triplicate OD readings for each tissue.
- Calculate the mean OD for the negative control (NC) tissues. This value represents 100% viability.
- Express the viability for each test tissue as a percentage of the mean NC viability:

$$\% \text{ Viability} = (\text{Mean OD of Test Tissue} / \text{Mean OD of NC Tissues}) \times 100$$

Assay Acceptance Criteria

For the test to be valid, the following criteria must be met:

- Negative Control: The mean OD of the negative control tissues should be ≥ 0.8 .
- Positive Control: The mean viability of the positive control (5% SDS) must be $\leq 40\%$.

Interpretation of Results

The irritation potential is classified based on the mean percent viability of the triplicate tissues for each test substance.

Mean Tissue Viability	UN GHS Classification	Prediction
$\leq 50\%$	Category 2	Irritant (I)
$> 50\%$	No Category	Non-Irritant (NI)

Example Data Presentation

The following table presents hypothetical data for **Alcloxa**, demonstrating its classification as a non-irritant.

Test Substance	Mean OD (570 nm)	% Viability (\pm SD)	UN GHS Classification
Negative Control (DPBS)	1.250	100 (\pm 5.2)	No Category (NI)
Alcloxa	1.150	92.0 (\pm 6.8)	No Category (NI)
Positive Control (5% SDS)	0.250	20.0 (\pm 4.1)	Category 2 (I)

Note: The data presented is for illustrative purposes only.

Based on historical safety data and its intended use, **Alcloxa** is expected to be classified as a non-irritant.[1] Animal studies on guinea pigs showed no irritation, and human patch tests also indicated no signs of irritation or sensitization.[1]

Conclusion

The Reconstructed Human Epidermis (RhE) test method described in OECD TG 439 is a validated and reliable in vitro method for assessing the skin irritation potential of chemicals and formulations.[7][20] This application note provides a comprehensive protocol for evaluating **Alcloxa**. The assay's endpoints—cell viability and optional cytokine release—offer a mechanistically relevant assessment of the key events in skin irritation. By following this protocol, researchers can generate robust data to support the safety assessment of products containing **Alcloxa**, aligning with modern, non-animal testing paradigms.

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